Mavelertinib

説明

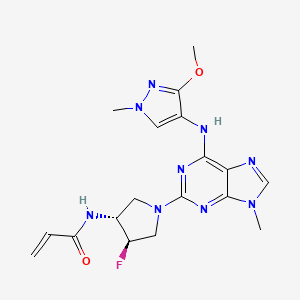

Structure

3D Structure

特性

IUPAC Name |

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIUNVOCEFIUIU-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776112-90-3 | |

| Record name | Mavelertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavelertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVELERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mavelertinib: A Technical Guide to its Mechanism of Action on EGFR

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small-cell lung cancer (NSCLC).[2][3]

The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutated NSCLC. First-generation TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors that showed initial efficacy but were often thwarted by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.[2][4] Second-generation TKIs (e.g., afatinib) were developed to be more potent and bind irreversibly, but their activity against wild-type (WT) EGFR led to dose-limiting toxicities.[2][4]

Mavelertinib (PF-06747775) is a third-generation EGFR TKI designed to address these limitations.[5][6] It is an orally available, selective, and irreversible inhibitor that potently targets the common sensitizing EGFR mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against WT EGFR.[2][5] This selectivity profile aims to provide a wider therapeutic window and reduce mechanism-based toxicities. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound's mechanism of action is defined by its selective and irreversible covalent inhibition of mutant EGFR. Its chemical structure includes a reactive acrylamide group that is key to its irreversible binding.[7]

The core mechanism involves the following steps:

-

ATP-Competitive Binding: this compound initially binds non-covalently to the ATP-binding site within the kinase domain of EGFR.

-

Covalent Bond Formation: The acrylamide moiety of this compound then forms a covalent bond with the thiol group of the cysteine residue at position 797 (C797) located within the ATP-binding pocket.[2][7] This covalent linkage results in the irreversible inactivation of the EGFR kinase.

-

Inhibition of Autophosphorylation: By permanently occupying the ATP-binding site, this compound prevents the binding of ATP, thereby blocking the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3][4]

This irreversible binding provides sustained inhibition of the target kinase. This compound's structure is optimized for high affinity and selectivity towards the altered topology of the ATP-binding pocket in mutant EGFRs, explaining its reduced potency against the wild-type receptor.[5]

Caption: Logical flow of this compound's irreversible binding to mutant EGFR.

Quantitative Efficacy Data

This compound demonstrates potent inhibitory activity against key oncogenic EGFR mutants with significant selectivity over wild-type EGFR. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below.

| Target Enzyme | Mutation Type | This compound IC50 (nM) | Reference |

| EGFR | Exon 19 Deletion (Del) | 5 | [5] |

| EGFR | L858R | 4 | [5] |

| EGFR | T790M / Del Double Mutant | 3 | [5] |

| EGFR | T790M / L858R Double Mutant | 12 | [5] |

| EGFR | Wild-Type (WT) | 307 | [2][5] |

Table 1: this compound Biochemical IC50 Values. The data highlights this compound's high potency against common activating and resistance mutations and a selectivity of approximately 25- to 75-fold for mutant EGFR over WT EGFR.

Inhibition of EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades.[1][4] The two major pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

This compound's irreversible inhibition of the EGFR kinase domain prevents this initial autophosphorylation event.[4] Consequently, the recruitment of adaptor proteins is blocked, and the activation of both the MAPK and PI3K-AKT-mTOR pathways is suppressed, leading to an anti-proliferative and pro-apoptotic effect in EGFR-dependent cancer cells.

References

- 1. promega.com.cn [promega.com.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. journals.asm.org [journals.asm.org]

Mavelertinib: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target common activating EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile aims to reduce the mechanism-based toxicities associated with earlier generation EGFR inhibitors.[3] this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to sustained inhibition of downstream signaling pathways and subsequent suppression of tumor growth.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Chemical Properties

This compound is a synthetic organic compound with the chemical name N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂FN₉O₂ | [1] |

| Molecular Weight | 415.42 g/mol | [1] |

| CAS Number | 1776112-90-3 | [1] |

| Canonical SMILES | C=CC(=O)N[C@@H]1CN(C2=NC(NC3=CN(C)N=C3OC)=C4N=CN(C)C4=N2)C[C@H]1F | [5] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C for up to 1 month, or at -80°C for up to 6 months in solvent. | [1] |

| pKa | Data not available in the searched literature. | |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Rotatable Bond Count | 5 |

Synthesis

The synthesis of this compound has been described in the scientific literature, primarily in the context of its discovery and preclinical development. While the full, detailed experimental protocol from the primary literature was not accessible for this review, the general synthetic strategy involves a multi-step process culminating in the formation of the final acrylamide-containing molecule. The key publication detailing its synthesis is "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design..." by Planken S, et al. in the Journal of Medicinal Chemistry.[4]

The synthesis would logically proceed through the construction of the key heterocyclic core structures, followed by their coupling, and final derivatization to install the acrylamide "warhead" responsible for its irreversible binding. A plausible, high-level retrospective synthesis workflow is depicted below.

Caption: A high-level logical workflow for the synthesis of this compound.

Mechanism of Action

This compound is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] In many non-small-cell lung cancers (NSCLCs), mutations in the EGFR gene lead to the constitutive activation of the receptor, promoting uncontrolled cell growth and proliferation.[3] this compound is a third-generation EGFR inhibitor, meaning it is designed to be particularly effective against the T790M "gatekeeper" mutation that confers resistance to first- and second-generation EGFR TKIs, while having less of an effect on wild-type EGFR.[3]

The mechanism of action involves the acrylamide moiety of this compound forming a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3] This irreversible binding blocks the signaling cascade that would otherwise lead to cell proliferation and survival.

The EGFR signaling pathway is a complex cascade of protein interactions. Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival. By inhibiting EGFR, this compound effectively shuts down these pro-survival signals.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Biological Activity and Pharmacokinetics

This compound has demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations.

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various EGFR mutants and wild-type EGFR.

| Target | IC₅₀ (nM) | Reference(s) |

| EGFR (Del19) | 5 | [1] |

| EGFR (L858R) | 4 | [1] |

| EGFR (T790M/L858R) | 12 | [1] |

| EGFR (T790M/Del19) | 3 | [1] |

| EGFR (Wild-Type) | 307 | [1] |

Pharmacokinetic Profile

Preclinical studies in animal models have characterized the pharmacokinetic properties of this compound.

| Species | Oral Bioavailability (%) | Plasma Half-life (h) | Reference(s) |

| Mouse | 60 | 0.56 | [1] |

| Rat | 11 | 0.28 | [1] |

| Dog | 66 | 1.3 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the primary literature by Planken S, et al.[4] As the full text of this publication was not accessible, the following are generalized protocols representative of the methodologies typically employed in the field for the characterization of such kinase inhibitors.

General Procedure for Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of this compound against different EGFR variants is typically determined using a biochemical kinase assay. A generic workflow for such an assay is presented below.

Caption: A generalized workflow for determining the IC50 of this compound.

-

Enzyme and Substrate Preparation : Recombinant human EGFR (wild-type or mutant) is diluted in assay buffer. A suitable peptide substrate for the kinase is also prepared in the same buffer.

-

Compound Dilution : this compound is serially diluted in DMSO to generate a range of concentrations for testing.

-

Assay Reaction : The EGFR enzyme, the peptide substrate, and the various concentrations of this compound are added to the wells of a microtiter plate. The reaction is initiated by the addition of ATP.

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).

-

Detection : After incubation, a detection reagent is added to quantify the amount of phosphorylated substrate. This is often a luminescence-based assay where the signal is inversely proportional to the kinase activity.

-

Data Analysis : The signal from each well is measured using a plate reader. The data are then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Clinical Development

This compound has been evaluated in clinical trials for the treatment of non-small-cell lung cancer. A Phase 1/2 clinical trial (NCT02349633) was initiated to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with EGFR-mutant NSCLC who had progressed on a prior EGFR TKI.[1]

Conclusion

This compound is a potent and selective third-generation irreversible EGFR TKI with a preclinical profile demonstrating strong activity against common EGFR activating and resistance mutations. Its covalent mechanism of action and selectivity for mutant over wild-type EGFR represent a key strategy in the development of targeted cancer therapies with an improved therapeutic window. The data presented in this guide provide a foundational understanding of this compound's chemical and biological characteristics for researchers and drug development professionals. Further investigation and clinical studies will continue to define its therapeutic potential.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Mavelertinib's Structural Engagement with EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Mavelertinib in complex with the drug-resistant T790M mutant of the Epidermal Growth Factor Receptor (EGFR). It includes a detailed examination of the binding interactions, quantitative biochemical data, and the experimental protocols utilized for the structural and enzymatic characterization of this third-generation tyrosine kinase inhibitor.

Introduction to this compound and EGFR T790M

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Activating mutations in the EGFR gene are key drivers in a subset of non-small cell lung cancers (NSCLC). While first and second-generation EGFR inhibitors have shown clinical efficacy, their effectiveness is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. The T790M mutation sterically hinders the binding of earlier-generation inhibitors and increases the receptor's affinity for ATP, rendering these drugs less effective.[1]

This compound (PF-06747775) is a third-generation, irreversible EGFR tyrosine kinase inhibitor designed to overcome T790M-mediated resistance.[2] It exhibits potent activity against EGFR harboring both activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while maintaining selectivity over wild-type (WT) EGFR, thereby reducing mechanism-based toxicities.[3][4] This guide delves into the structural basis for this compound's efficacy and selectivity.

Crystal Structure of this compound in Complex with EGFR T790M/V948R

The crystal structure of this compound bound to the kinase domain of EGFR with the T790M and an additional V948R mutation was solved at a resolution of 2.00 Å (PDB ID: 6Z4D).[5][6] This structure reveals the precise binding mode of this compound within the ATP-binding pocket of the mutant EGFR.

Key Structural Features

The EGFR kinase domain in the 6Z4D structure adopts an inactive conformation. This compound occupies the ATP-binding site, forming a covalent bond with the Cysteine 797 residue. This irreversible interaction is a hallmark of third-generation EGFR inhibitors and is crucial for their potency against the T790M mutant. The V948R mutation was introduced to facilitate the crystallization of the kinase in its inactive state.

This compound Binding Interactions

A detailed analysis of the 6Z4D structure reveals several key interactions between this compound and the EGFR T790M kinase domain:

-

Covalent Bond Formation: The acrylamide moiety of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797. This irreversible binding overcomes the increased ATP affinity conferred by the T790M mutation.

-

Hinge Region Interactions: The purine core of this compound forms hydrogen bonds with the backbone of Met793 in the hinge region of the kinase, a common feature for ATP-competitive inhibitors.

-

Selectivity Pockets: The specific substitutions on the purine ring of this compound extend into hydrophobic pockets within the ATP-binding site, contributing to its high affinity and selectivity for mutant EGFR over the wild-type form. The methoxy-pyrazole moiety plays a significant role in these selective interactions.

-

Gatekeeper Residue Accommodation: The structure demonstrates how the inhibitor's conformation accommodates the bulkier methionine at position 790, a steric clash that hinders the binding of earlier-generation inhibitors.

Quantitative Data

The inhibitory activity of this compound against various EGFR mutants has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

| EGFR Mutant | IC50 (nM) |

| Del (Exon 19) | 5 |

| L858R | 4 |

| T790M/L858R | 12 |

| T790M/Del (Exon 19) | 3 |

| Wild-Type EGFR | 307 |

| Table 1: Biochemical IC50 values of this compound against various EGFR constructs. Data sourced from MedChemExpress.[3][4] |

| Parameter | Value | Species |

| Oral Bioavailability | 60% | Mouse |

| 11% | Rat | |

| 66% | Dog | |

| Plasma Half-life | 0.56 h | Mouse |

| 0.28 h | Rat | |

| 1.3 h | Dog | |

| Table 2: Pharmacokinetic properties of this compound in different species. Data sourced from MedChemExpress.[3] |

Experimental Protocols

This section details the methodologies employed in the determination of the this compound-EGFR T790M crystal structure and its biochemical characterization.

Protein Expression and Purification of EGFR T790M/V948R

The specific protocol for the expression and purification of the EGFR T790M/V948R construct used for the 6Z4D structure determination is detailed in the primary publication by Niggenaber et al. (2020). Generally, such protocols involve the following steps:

-

Gene Construct: The human EGFR kinase domain (residues 696-1022) containing the T790M and V948R mutations is cloned into a suitable expression vector, often with an N-terminal tag (e.g., GST or His-tag) to facilitate purification.

-

Expression System: The protein is typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system, which allows for proper protein folding and post-translational modifications.[5]

-

Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is then purified from the cell lysate using affinity chromatography based on the tag (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags).

-

Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV or Thrombin). The protein is then further purified using ion-exchange and size-exclusion chromatography to achieve a homogenous sample.

-

Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-PAGE and mass spectrometry.

Crystallization of the this compound-EGFR T790M/V948R Complex

The crystallization of the complex was achieved using the vapor diffusion hanging drop method.[6]

-

Complex Formation: The purified EGFR T790M/V948R protein is incubated with a molar excess of this compound and the allosteric inhibitor EAI001 to ensure complete binding. The formation of the covalent bond can be monitored by mass spectrometry.

-

Crystallization Conditions: The protein-inhibitor complex (at a concentration of 5.0 mg/mL in a buffer containing 100 mM NaCl, 25 mM Tris-HCl pH 8.0, 10% glycerol, and 1 mM TCEP) is mixed with a reservoir solution.[6]

-

Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6] For the 6Z4D structure, data was collected at the SLS beamline X10SA.[6]

Biochemical Kinase Assays for IC50 Determination

The IC50 values for this compound are typically determined using in vitro kinase assays. While the specific protocol from the discovery paper by Planken et al. is proprietary, a general and representative protocol is as follows:

-

Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the EGFR kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP consumed (ADP produced) during the kinase reaction.

-

Reagents:

-

Purified recombinant EGFR enzyme (wild-type or mutant).

-

A suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP at a concentration near its Km for the specific EGFR mutant.

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, BSA, DTT).

-

Serial dilutions of this compound.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

-

-

Procedure:

-

The EGFR enzyme, substrate, and inhibitor are pre-incubated in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

-

The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced.

-

Luminescence is read on a plate reader.

-

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and EGFR.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the crystal structure of this compound-EGFR T790M.

Caption: Logical relationship illustrating the selectivity of this compound.

References

- 1. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for cooperative binding and synergy of ATP-site and allosteric EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Irreversible Binding Kinetics of Mavelertinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible binding kinetics of Mavelertinib (PF-06747775), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is a selective, orally available inhibitor designed to target specific activating and resistance mutations in EGFR that are implicated in non-small cell lung cancer (NSCLC).

Introduction to this compound and its Mechanism of Action

This compound is a potent, irreversible inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3] In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. This compound is designed to selectively target common EGFR mutations, including exon 19 deletions (Del), the L858R point mutation, and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile is intended to maximize therapeutic efficacy while minimizing the mechanism-based toxicities associated with the inhibition of WT EGFR in healthy tissues.[2][3]

The irreversible binding of this compound is a key feature of its mechanism of action. It contains a reactive acrylamide group that forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[2][3] This covalent modification permanently inactivates the enzyme, leading to a sustained inhibition of downstream signaling pathways that promote cancer cell growth and survival.

Quantitative Analysis of this compound's Potency

The potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against various EGFR mutants. These values demonstrate the high affinity of this compound for its intended targets.

| EGFR Mutant | IC50 (nM) |

| Exon 19 Deletion (Del) | 5 |

| L858R | 4 |

| T790M/L858R | 12 |

| T790M/Del | 3 |

| Wild-Type (WT) | 307 |

Data sourced from MedChemExpress.[1]

Note on Irreversible Binding Kinetics: For a complete understanding of an irreversible inhibitor like this compound, the determination of the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the initial reversible binding affinity) is crucial. The ratio of these two parameters, k_inact/K_I, represents the efficiency of covalent modification. Despite extensive literature searches, specific k_inact and K_I values for this compound against different EGFR mutants are not publicly available in the reviewed scientific literature.

Signaling Pathways Targeted by this compound

The activating mutations in EGFR (Del19 and L858R) and the resistance mutation (T790M) lead to the constitutive activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. By irreversibly inhibiting these mutant forms of EGFR, this compound effectively blocks these oncogenic signals. The primary downstream pathways affected include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers.

-

JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a role in cell proliferation, differentiation, and apoptosis.[4]

The following diagram illustrates the hyperactivation of these pathways by mutant EGFR and the point of intervention by this compound.

Caption: this compound's inhibition of mutant EGFR blocks downstream signaling.

Experimental Protocols

This section details generalized protocols for key experiments used to characterize irreversible kinase inhibitors. While specific protocols for this compound are not publicly available, these methods are representative of the standard approaches used in the field.

Determination of Irreversible Inhibition Kinetic Parameters (k_inact and K_I)

A common method for determining the kinetic parameters of irreversible inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition binding assay .

Principle: This assay measures the binding of a fluorescent tracer to the kinase active site in real-time. An irreversible inhibitor will compete with the tracer for binding and, upon covalent modification, will lead to a time-dependent decrease in the FRET signal.

Materials:

-

Purified recombinant EGFR enzyme (wild-type and mutants)

-

TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

-

Fluorescent tracer (a small molecule that binds reversibly to the EGFR ATP pocket)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution containing the EGFR enzyme, the anti-tag antibody, and the fluorescent tracer in assay buffer.

-

Assay Initiation: In a microplate, add the this compound dilutions. Initiate the reaction by adding the enzyme/antibody/tracer mix.

-

Kinetic Reading: Immediately begin reading the TR-FRET signal at regular intervals over a defined period (e.g., every 5 minutes for 2 hours).

-

Data Analysis:

-

For each this compound concentration, plot the TR-FRET signal against time and fit the data to a single exponential decay equation to obtain the observed rate constant (k_obs).

-

Plot the k_obs values against the corresponding this compound concentrations.

-

Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximum observed rate at saturating inhibitor concentrations) and K_I (the inhibitor concentration at half-maximal rate).

-

The following diagram outlines the workflow for this experiment.

Caption: Workflow for determining irreversible kinetic parameters using TR-FRET.

Cellular Target Engagement Assays

To confirm that this compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA®) can be employed.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

Materials:

-

NSCLC cell lines expressing mutant EGFR (e.g., NCI-H1975 for L858R/T790M)

-

This compound or other test compounds

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cells (e.g., thermocycler)

-

Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against EGFR and a loading control)

Procedure:

-

Cell Treatment: Culture NSCLC cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Heating: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant (soluble fraction) and determine the amount of soluble EGFR at each temperature using Western blotting or another protein quantification method.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble EGFR as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

The following diagram illustrates the logical flow of a CETSA experiment.

Caption: Logical flow of a Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a potent and selective irreversible inhibitor of clinically relevant EGFR mutants. Its mechanism of action, involving the covalent modification of Cys797, leads to sustained inhibition of oncogenic signaling pathways. While IC50 values demonstrate its high affinity, a complete kinetic characterization through the determination of k_inact and K_I would provide a more in-depth understanding of its irreversible binding properties. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other irreversible kinase inhibitors, from biochemical kinetics to cellular target engagement. Further research to determine the specific kinetic parameters of this compound will be invaluable for the drug development community.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. The alteration of T790M between 19 del and L858R in NSCLC in the course of EGFR-TKIs therapy: a literature-based pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Characteristics and Survival Outcomes for Non-Small-Cell Lung Cancer Patients with Epidermal Growth Factor Receptor Double Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

Mavelertinib's Selectivity for EGFR Exon 19 Deletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations, such as exon 19 deletions (Ex19del), and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing dose-limiting toxicities associated with the inhibition of WT EGFR in non-malignant tissues. This technical guide provides an in-depth overview of this compound's selectivity for EGFR Ex19del, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction to this compound and EGFR Mutations in NSCLC

Non-small cell lung cancer (NSCLC) is frequently driven by activating mutations in the EGFR gene. The most common of these are in-frame deletions in exon 19 and the L858R point mutation in exon 21.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. While first and second-generation EGFR TKIs have shown efficacy, resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.

This compound was developed to address this challenge. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[2] Its chemical structure is designed to have a high affinity for the ATP-binding pocket of mutant EGFR, leading to potent inhibition of downstream signaling pathways.

Quantitative Analysis of this compound's Inhibitory Activity

The selectivity of this compound is demonstrated by its differential potency against mutant versus wild-type EGFR. The half-maximal inhibitory concentration (IC50) values from biochemical and cellular assays are summarized below.

| Target | IC50 (nM) | Assay Type | Reference |

| EGFR Exon 19 Deletion | 5 | Biochemical | [3] |

| EGFR L858R | 4 | Biochemical | [3] |

| EGFR T790M/L858R | 12 | Biochemical | [3] |

| EGFR T790M/Exon 19 Del | 3 | Biochemical | [3] |

| Wild-Type EGFR | 307 | Biochemical | [3] |

| EGFR Exon 19 Del (PC-9 Cells) | 6 | Cellular | [4] |

| EGFR L858R/T790M (NCI-H1975 Cells) | 12 | Cellular | [4] |

Mechanism of Action and Signaling Pathway Inhibition

This compound's mechanism of action involves the irreversible inactivation of the EGFR kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades critical for tumor cell survival and proliferation. The primary pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human EGFR kinase domains (Wild-Type and Exon 19 Deletion)

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP solution

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a multi-well plate, add the kinase buffer, the EGFR enzyme, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (In Cellulo)

This assay measures the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.

Materials:

-

NSCLC cell lines expressing EGFR Exon 19 Deletion (e.g., PC-9) and Wild-Type EGFR (e.g., A431)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR

-

Secondary antibodies (HRP-conjugated)

-

Western blot equipment and reagents or ELISA-based detection system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-4 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of p-EGFR and total EGFR using either Western blotting or an ELISA-based method.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, probe with primary antibodies against p-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies, and visualize using a chemiluminescent substrate.

-

ELISA: Use a sandwich ELISA kit with capture antibodies for total EGFR and detection antibodies for p-EGFR.

-

-

Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).

-

Normalize the p-EGFR signal to the total EGFR signal for each treatment condition.

-

Calculate the percent inhibition of EGFR phosphorylation relative to the DMSO control and determine the cellular IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the selectivity of an EGFR inhibitor like this compound.

Caption: Experimental workflow for determining this compound's selectivity.

Conclusion

The preclinical data for this compound robustly demonstrate its high selectivity for EGFR with the exon 19 deletion mutation over wild-type EGFR. This is evident from the significantly lower IC50 values obtained in both biochemical and cellular assays for the mutant versus the wild-type receptor. The irreversible mechanism of action and the potent inhibition of downstream signaling pathways in EGFR-mutant cells provide a strong rationale for its clinical development in the treatment of NSCLC harboring such mutations. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of next-generation EGFR inhibitors.

References

- 1. Inhibition of EGFR Signaling: All Mutations Are Not Created Equal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

Mavelertinib's Activity Against L858R-Mutant EGFR: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L858R mutation in the epidermal growth factor receptor (EGFR) is a primary oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) initially show efficacy, the development of resistance, often through the T790M "gatekeeper" mutation, necessitates more advanced therapeutic strategies. Mavelertinib (PF-06747775) is a third-generation, irreversible EGFR TKI designed to selectively target both primary sensitizing mutations, such as L858R, and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This document provides a detailed technical overview of this compound's preclinical and clinical activity against the L858R EGFR mutation, complete with quantitative data, experimental methodologies, and pathway visualizations.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against the L858R single mutant and the L858R/T790M double mutant forms of EGFR. As a third-generation inhibitor, its key characteristic is high selectivity for mutant EGFR over the wild-type form, which is anticipated to reduce mechanism-based toxicities often observed with less selective, earlier-generation TKIs.[1]

Data Presentation: In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) from biochemical assays quantify the potency of this compound against various EGFR isoforms.

| EGFR Mutant | This compound IC50 (nM) | Reference |

| L858R | 4 | [1][2] |

| Exon 19 Deletion (Del) | 5 | [1][2] |

| L858R / T790M | 12 | [1][2] |

| Exon 19 Del / T790M | 3 | [2] |

| Wild-Type (WT) EGFR | 307 | [1][2] |

Table 1: this compound IC50 values against various EGFR forms. The data highlights potent inhibition of the L858R mutant and significant selectivity over WT EGFR.

Mechanism of Action

The L858R mutation, a point mutation in exon 21 of the EGFR gene, leads to the constitutive activation of the kinase domain, promoting downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] this compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] This covalent modification permanently blocks ATP binding and subsequent receptor autophosphorylation, thereby inhibiting the activation of downstream signaling cascades.

Clinical Development and Outcomes

This compound was evaluated in a Phase 1/2 clinical trial (NCT02349633) for patients with advanced NSCLC harboring EGFR mutations, including L858R, who had progressed on a prior EGFR TKI.[4] A subsequent Phase 1b/2 study reported a median progression-free survival of 8.1 months.[5] However, the clinical trial was ultimately terminated for strategic reasons and changes in the external environment, not due to concerns about the safety profile or risk-benefit ratio.[5]

Mechanisms of Resistance

A primary mechanism of acquired resistance to third-generation covalent inhibitors like this compound is the emergence of a secondary mutation at the C797 residue (e.g., C797S).[6] This substitution from cysteine to serine prevents the formation of the covalent bond, rendering the drug ineffective while often maintaining the kinase's oncogenic activity.[6][7]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Coupled-Enzyme Method)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

-

Reagents & Buffers: Recombinant human EGFR L858R mutant protein, ATP, peptide substrate [e.g., poly(Glu4,Tyr1)], pyruvate kinase, lactate dehydrogenase, NADH, and an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[8][9]

-

Procedure: a. Serially dilute this compound in DMSO and add to wells of a 384-well plate.[9] b. Add the EGFR L858R enzyme, the coupling enzymes (pyruvate kinase/lactate dehydrogenase), NADH, and the peptide substrate to the wells. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. The production of ADP by EGFR is coupled to the oxidation of NADH by lactate dehydrogenase. e. Continuously monitor the decrease in absorbance at 340 nm, which is proportional to NADH consumption and thus EGFR kinase activity.[8]

-

Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the percent inhibition against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

-

Cell Culture: Culture human cancer cells expressing the EGFR L858R mutation (e.g., NCI-H1975, which also has T790M, or engineered cell lines like MCF 10A overexpressing L858R) in appropriate media.[10][11]

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight.[10] b. Treat the cells with serially diluted concentrations of this compound for a defined period (e.g., 1-2 hours). c. Fix the cells (e.g., with 4% paraformaldehyde). d. Permeabilize the cells (e.g., with 0.1% Triton X-100). e. Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1173).[10] f. Incubate with a fluorescently labeled secondary antibody. g. Stain nuclei with DAPI for cell counting.

-

Data Acquisition & Analysis: Use a high-content imaging system or fluorescence plate reader to quantify the fluorescence intensity of pEGFR staining per cell. Normalize the results to vehicle-treated controls and calculate IC50 values for the inhibition of EGFR phosphorylation.

Conclusion

This compound is a potent and selective third-generation irreversible TKI with significant biochemical and cell-based activity against the oncogenic L858R EGFR mutation. Its high selectivity over wild-type EGFR represents a key design feature aimed at improving the therapeutic index. While its clinical development was halted for strategic reasons, the preclinical data for this compound underscores the viability of targeting L858R-driven NSCLC with covalent, mutant-selective inhibitors. The methodologies and pathways described herein provide a framework for the continued research and development of next-generation EGFR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are EGFR exon 21 L858R mutation inhibitors and how do they work? [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound (PF-06747775) / Pfizer [delta.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AID 2060969 - Biochemical Assay Against EGFR L858R/C797S Protein (EGFR LR/CS) from US Patent US20250034159: "INHIBITORS OF EPIDERMAL GROWTH FACTOR RECEPTOR" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mavelertinib: A Technical Guide to Preclinical In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target common EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile aims to enhance therapeutic efficacy and reduce the dose-limiting toxicities associated with earlier generation EGFR TKIs.[3][4] This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its inhibitory activity, effects on downstream signaling pathways, and the methodologies employed in its evaluation.

Quantitative Analysis of Inhibitory Activity

This compound has demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) from biochemical and cellular assays are summarized below.

| Target | Assay Type | IC₅₀ (nM) | Reference |

| EGFR Del (E746-A750) | Biochemical | 5 | [1][2] |

| EGFR L858R | Biochemical | 4 | [1][2] |

| EGFR T790M/L858R | Biochemical | 12 | [1][2] |

| EGFR T790M/Del | Biochemical | 3 | [1][2] |

| Wild-Type EGFR | Biochemical | 307 | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (Wild-type, Del, L858R, T790M/L858R, T790M/Del)

-

LanthaScreen™ Eu-anti-phosphotyrosine antibody

-

GFP-tagged poly-GT substrate

-

ATP

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

This compound (or other test compounds)

-

384-well plates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the specific EGFR kinase domain, GFP-poly-GT substrate, and ATP in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding EDTA.

-

Add the LanthaScreen™ Eu-anti-phosphotyrosine antibody.

-

Incubate the plate at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the emission signal from the acceptor (GFP) to the donor (Europium) to determine the extent of substrate phosphorylation.

-

Plot the inhibition data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Proliferation Assay (MTT/XTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.

Materials:

-

NSCLC cell lines (e.g., PC-9 for EGFR Del, H1975 for EGFR T790M/L858R)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the desired NSCLC cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals.

-

For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.

-

-

Data Acquisition:

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blot Analysis of EGFR Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with this compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of this compound's mechanism of action and the methods used for its characterization.

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK pathways.

Caption: In vitro evaluation workflow for this compound.

Conclusion

The preclinical in vitro data for this compound strongly support its profile as a potent and selective irreversible inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent for non-small cell lung cancer. The visualization of its mechanism of action and the experimental workflows serve to clarify the scientific basis for its continued investigation.

References

- 1. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

Mavelertinib Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that drive non-small cell lung cancer (NSCLC), including the T790M resistance mutation. This document provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it inhibits, and the experimental methodologies used to characterize its activity. It is intended to be a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

Introduction: The Role of EGFR in NSCLC and the Emergence of this compound

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLC cases. First and second-generation EGFR TKIs have shown clinical efficacy, but their effectiveness is often limited by the emergence of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2]

This compound was developed as a third-generation EGFR TKI to address this challenge. It is designed to potently inhibit EGFR harboring sensitizing mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity for mutant EGFR is intended to provide a wider therapeutic window and reduce the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its therapeutic effect by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent bond formation permanently inactivates the receptor, thereby blocking its downstream signaling cascades.

The primary signaling pathways inhibited by this compound are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the recruitment and activation of the guanine nucleotide exchange factor SOS. SOS, in turn, activates RAS, which initiates a phosphorylation cascade through RAF, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression.

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth through the activation of the mTOR signaling complex.

-

JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses. Upon ligand binding, EGFR can activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.

By inhibiting EGFR autophosphorylation, this compound effectively shuts down these critical downstream signaling pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Visualization of this compound's Inhibition of the EGFR Signaling Pathway

Caption: this compound inhibits EGFR, blocking downstream signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| EGFR (Del E746-A750) | 5 | [4] |

| EGFR (L858R) | 4 | [4] |

| EGFR (L858R/T790M) | 12 | [4] |

| EGFR (Del E746-A750/T790M) | 3 | [4] |

| EGFR (Wild-Type) | 307 | [4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the activity of the target kinase by 50%.

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (%) | T1/2 (hours) | Reference |

| Mouse | 60 | 0.56 | [4] |

| Rat | 11 | 0.28 | [4] |

| Dog | 66 | 1.3 | [4] |

T1/2 represents the plasma half-life of the compound.

Table 3: this compound Clinical Trial Information

| Clinical Trial ID | Phase | Status | Indication | Note |

| NCT02349633 | Phase 1/2 | Terminated | EGFR-mutated NSCLC | The study was terminated for strategic reasons and not due to safety concerns.[5][6] |

Limited clinical data is publicly available for this compound due to the early termination of its clinical development. An abstract from the Phase 1 portion of the NCT02349633 trial reported a median progression-free survival of 8.1 months.[7]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to characterize EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the in vitro potency (IC50) of an inhibitor against EGFR kinase activity.

Objective: To measure the concentration-dependent inhibition of recombinant human EGFR kinase activity by this compound.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and various mutant forms)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[8]

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in kinase buffer to the desired working concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2 µL of the diluted EGFR enzyme solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Prepare a solution of ATP and peptide substrate in kinase buffer.

-

Add 2 µL of the ATP/substrate mixture to each well to start the kinase reaction. The final volume in each well is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell-Based EGFR Phosphorylation Assay (Western Blotting - Representative Protocol)

This protocol details a method to assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.

Objective: To determine the effect of this compound on ligand-induced EGFR phosphorylation in NSCLC cell lines.

Materials:

-

NSCLC cell lines expressing mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Plate NSCLC cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and downstream signaling proteins (AKT, ERK) and a loading control (β-actin) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Tumor Xenograft Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of NSCLC.

Objective: To assess the anti-tumor activity of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

NSCLC cell line expressing mutant EGFR (e.g., NCI-H1975)

-

Matrigel or similar basement membrane matrix

-

This compound formulated for oral administration

-

Vehicle control for this compound

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation:

-

Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., once daily).

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Tumor samples can be further analyzed by immunohistochemistry or Western blotting to assess target engagement and downstream signaling inhibition.

-

Experimental Workflow and Logic

The preclinical development of a targeted therapy like this compound typically follows a structured workflow designed to establish its potency, selectivity, and in vivo efficacy before advancing to clinical trials.

Visualization of a Typical Preclinical Drug Discovery Workflow

Caption: A typical workflow for preclinical drug discovery and development.

Mechanisms of Resistance

Despite the initial efficacy of third-generation EGFR TKIs, acquired resistance inevitably develops. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies. While specific resistance mechanisms to this compound have not been extensively studied due to its discontinued development, the mechanisms observed with other third-generation inhibitors like osimertinib are likely to be relevant. These can be broadly categorized as on-target (EGFR-dependent) and off-target (EGFR-independent) resistance.

On-Target Resistance:

-